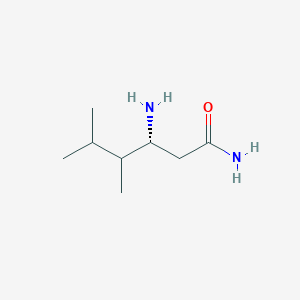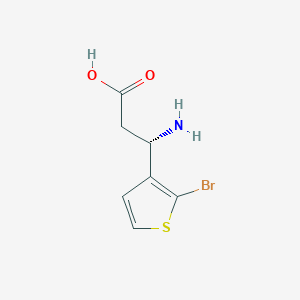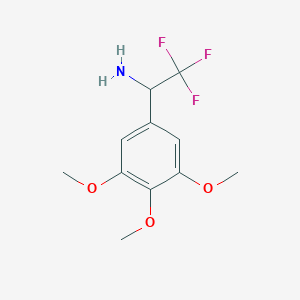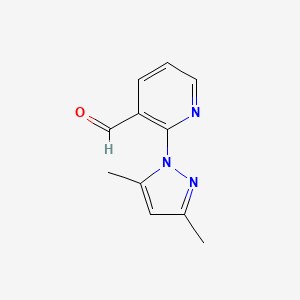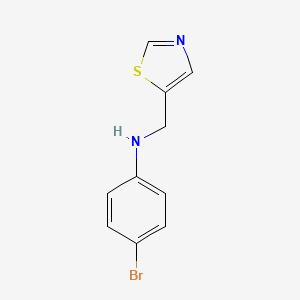![molecular formula C12H21IO2 B13313379 4-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B13313379.png)
4-{[(2-Iodocyclohexyl)oxy]methyl}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-{[(2-Iodocyclohexyl)oxy]methyl}oxane involves several steps. One common synthetic route includes the reaction of 2-iodocyclohexanol with oxirane in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-{[(2-Iodocyclohexyl)oxy]methyl}oxane undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(2-Iodocyclohexyl)oxy]methyl}oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(2-Iodocyclohexyl)oxy]methyl}oxane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The iodine atom in the compound plays a crucial role in its reactivity and binding affinity, influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-{[(2-Iodocyclohexyl)oxy]methyl}oxane can be compared with other similar compounds, such as:
4-{[(2-Bromocyclohexyl)oxy]methyl}oxane: This compound has a bromine atom instead of iodine, leading to differences in reactivity and applications.
4-{[(2-Chlorocyclohexyl)oxy]methyl}oxane:
4-{[(2-Fluorocyclohexyl)oxy]methyl}oxane: The fluorine atom imparts unique characteristics, making it suitable for specific research and industrial applications.
Properties
Molecular Formula |
C12H21IO2 |
|---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
4-[(2-iodocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21IO2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h10-12H,1-9H2 |
InChI Key |
OYEQQQPKJZRQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCOCC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromocycloheptyl)oxy]oxetane](/img/structure/B13313296.png)

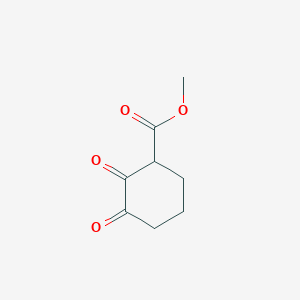
![2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B13313328.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13313335.png)
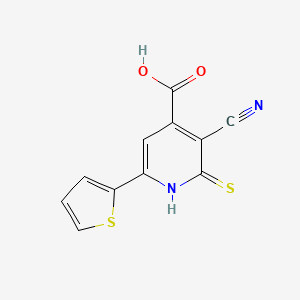
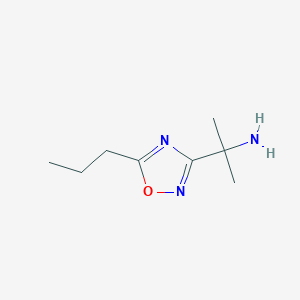
![4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13313364.png)
